Product packaging for Methyl (S)-2-phthalimido-4-oxobutanoate(Cat. No.:CAS No. 137278-36-5)

Methyl (S)-2-phthalimido-4-oxobutanoate

Cat. No.: B14091246
CAS No.: 137278-36-5
M. Wt: 261.23 g/mol
InChI Key: SNKFFMNUJVHGDX-JTQLQIEISA-N
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Description

The precise construction of three-dimensional molecular architectures is a central goal of modern organic synthesis. Methyl (S)-2-phthalimido-4-oxobutanoate serves as a key player in this endeavor, providing a pre-packaged, stereochemically defined unit that can be incorporated into larger, more complex structures.

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in biology and medicine. google.comenamine.net Biological systems, such as the human body, are inherently chiral and often interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule. enamine.net This necessitates the synthesis of single enantiomers of pharmaceuticals to ensure efficacy and avoid potential adverse effects. nih.govresearchgate.net

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. One of the most powerful strategies to achieve this is through the use of "chiral building blocks." google.com These are readily available, enantiomerically pure molecules that serve as starting materials. enamine.net By incorporating these pre-existing stereocenters, chemists can exert precise control over the three-dimensional arrangement of the final product. Important classes of these building blocks include chiral alcohols, carboxylic acids, and amino alcohols.

Table 1: Common Classes of Chiral Building Blocks

Class of CompoundSource of ChiralitySynthetic Methods
Chiral AlcoholsCatalytic asymmetric synthesis, enantioseparationAsymmetric catalytic hydrogenation of carbonyl compounds, biocatalytic reduction.
Chiral Amino AlcoholsAsymmetric synthesisReduction or addition to amino acids, reduction of amino acid esters.
Chiral Carboxylic AcidsAsymmetric synthesis, chiral poolAsymmetric synthesis, biosynthesis, resolution of optical isomers.

This compound is a derivative of (S)-2-amino-4-oxobutyric acid, also known as aspartic acid β-semialdehyde. orgsyn.org These derivatives are highly valuable chiral intermediates, or "synthons," for the synthesis of a wide range of biologically important molecules. orgsyn.orgresearchgate.net

The utility of this particular synthon stems from its dual functionality: the phthalimido-protected amine at the chiral center and the reactive aldehyde group. The phthalimide (B116566) group serves as a robust protecting group for the amine, preventing unwanted side reactions. orgsyn.org This allows chemists to perform chemical transformations on the aldehyde portion of the molecule selectively.

Derivatives of (S)-2-phthalimido-4-oxobutanoate are instrumental in the synthesis of:

Unusual α-amino acids: These are non-proteinogenic amino acids that are often components of natural products with interesting biological activities. orgsyn.org

Nicotinamine and its analogues: These compounds are involved in metal transport in plants. orgsyn.org

Penicillin and cephalosporin (B10832234) analogues: Modifications to these core antibiotic structures are a constant pursuit in the fight against bacterial resistance. orgsyn.org

Serine-phosphate peptide isosteres: These are mimics of phosphorylated peptides used to study cellular signaling pathways. orgsyn.org

Iron-chelating agents: These molecules can bind to iron and are investigated for various therapeutic applications. orgsyn.org

An improved and straightforward synthesis of optically pure this compound from the inexpensive and commercially available L-methionine methyl ester hydrochloride has been described. orgsyn.orgresearchgate.net This procedure avoids the use of harsh reagents that can lead to racemization, ensuring the final product has a high enantiomeric excess. orgsyn.org

The use of amino acids as a source of chirality, often referred to as the "chiral pool" approach, has a rich history in organic synthesis. researchgate.netresearchgate.net Early methods for synthesizing amino acids, such as the Strecker synthesis developed in 1850, produced racemic mixtures, meaning both enantiomers were formed in equal amounts. masterorganicchemistry.com

A significant advancement came with the development of methods to modify naturally occurring, enantiomerically pure amino acids. researchgate.net Strategies for producing optically active aspartaldehyde derivatives, for example, have often relied on the chiral pool, using starting materials like allylglycine, homoserine, aspartic acid, or methionine and performing side-chain modifications. researchgate.net However, these strategies could be hampered by low yields over multiple steps or the need for expensive reagents. orgsyn.org

Over the last few decades, the field of asymmetric catalysis has revolutionized the synthesis of chiral amino acid derivatives. frontiersin.org The development of chiral catalysts allows for the direct creation of the desired stereocenter from non-chiral starting materials with high efficiency and stereoselectivity. frontiersin.org Furthermore, biocatalytic processes using enzymes have become increasingly important for producing single-enantiomer intermediates under mild reaction conditions. nih.govresearchgate.net These enzymatic methods can offer high enantioselectivity and regioselectivity, avoiding issues like racemization that can occur under harsher chemical conditions. researchgate.net The evolution from classical resolution and chiral pool methods to modern catalytic and biocatalytic approaches represents a continuous drive towards more efficient, selective, and sustainable synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO5 B14091246 Methyl (S)-2-phthalimido-4-oxobutanoate CAS No. 137278-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137278-36-5

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoate

InChI

InChI=1S/C13H11NO5/c1-19-13(18)10(6-7-15)14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,7,10H,6H2,1H3/t10-/m0/s1

InChI Key

SNKFFMNUJVHGDX-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CC=O)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

COC(=O)C(CC=O)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl S 2 Phthalimido 4 Oxobutanoate

Asymmetric Synthesis Approaches to Enantiopure Methyl (S)-2-phthalimido-4-oxobutanoate

The primary challenge in synthesizing this compound lies in maintaining the stereochemical integrity of the chiral center at the C-2 position while constructing the aldehyde functionality at C-4. Various asymmetric strategies have been developed to achieve this, primarily relying on the modification of readily available, enantiopure starting materials.

Chiral Pool Strategy Utilizing L-Methionine Methyl Ester and Other Amino Acid Precursors

The chiral pool strategy is a prominent approach for synthesizing optically active compounds, leveraging the natural abundance of enantiopure starting materials like amino acids. researchgate.net L-methionine is an inexpensive and readily available precursor for the synthesis of this compound. researchgate.net The synthesis begins with the esterification of L-methionine, followed by the protection of the amino group.

A well-established procedure starts with commercially available L-methionine methyl ester hydrochloride. orgsyn.orgresearchgate.net This precursor is reacted with phthalic anhydride (B1165640) in the presence of a base like triethylamine (B128534) to afford Methyl (S)-2-phthalimido-4-methylthiobutanoate. This initial step serves two crucial purposes: it protects the primary amine to prevent its participation in subsequent reactions and sets the stage for the transformation of the methylthio group. orgsyn.org

StepStarting MaterialReagentsProductYield
1L-Methionine methyl ester hydrochloridePhthalic anhydride, Triethylamine, Toluene (B28343)Methyl (S)-2-phthalimido-4-methylthiobutanoate80% orgsyn.org

While L-methionine is a preferred precursor, other amino acids from the chiral pool have been utilized to generate related aspartaldehyde derivatives. These include strategies starting from aspartic acid, which requires reduction of the side-chain carboxylic acid, or from the more expensive allylglycine via ozonolysis. orgsyn.orgresearchgate.net However, these routes can suffer from lower yields over multiple steps or rely on costly starting materials, making the L-methionine pathway a more practical choice. orgsyn.org

Pummerer-Type Rearrangement and Oxidation Protocols for Side Chain Transformation

The key transformation in the synthesis of this compound from the L-methionine-derived precursor is the conversion of the C-4 methylthio group into an oxo group. This is effectively achieved through a Pummerer-type rearrangement. orgsyn.orgresearchgate.net The classical Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. wikipedia.org

In the synthesis of the target compound, a modified, Pummerer-like reaction is employed. orgsyn.org The precursor, Methyl (S)-2-phthalimido-4-methylthiobutanoate, is first treated with an N-halosuccinimide, typically N-chlorosuccinimide (NCS), in a solvent like carbon tetrachloride. orgsyn.org This step selectively generates a transient α-chloro thioether intermediate. This intermediate is not isolated but is directly subjected to hydrolysis. Bubbling nitrogen through the aqueous reaction mixture facilitates the removal of the volatile methanethiol (B179389) byproduct. orgsyn.org This sequence effectively transforms the thioether into the desired aldehyde functionality.

The reaction proceeds via a thionium (B1214772) ion intermediate, which is characteristic of Pummerer-type reactions. manchester.ac.uk The use of NCS for this transformation is advantageous as it is an easily handled reagent, and the reaction proceeds cleanly without significant racemization of the sensitive chiral center, yielding the final product with an enantiomeric excess (ee) of 90-92%. orgsyn.org Alternative hydrolysis methods for the intermediate, such as using mercuric chloride (HgCl₂) or copper(II) chloride (CuCl₂), have been reported but generally lead to lower yields. orgsyn.org

Enzymatic and Biocatalytic Routes to Chiral 2-Phthalimido-4-oxobutanoate Scaffolds

Biocatalysis offers a powerful alternative for the synthesis of chiral compounds, prized for its high enantioselectivity and mild reaction conditions. nih.gov While a direct enzymatic synthesis of this compound has not been extensively detailed, established enzymatic methods present viable strategies for accessing such chiral scaffolds. Hydrolytic enzymes, particularly lipases and proteases, are widely used for the kinetic resolution of racemic esters. doi.orgnih.gov

A potential biocatalytic approach could involve the synthesis of racemic Methyl 2-phthalimido-4-oxobutanoate, followed by enantioselective hydrolysis catalyzed by an appropriate enzyme. In such a scenario, the enzyme would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted and thus enantiomerically enriched.

Optimized Multistep Synthetic Pathways for High Enantiomeric Excess and Yield

Achieving high yields and enantiomeric purity in the synthesis of this compound requires careful optimization of each step, with particular attention to functional group manipulations and the choice of protecting groups.

Strategies Involving Selective Functional Group Transformations

The conversion of the methionine side chain to an aldehyde is the most critical and sensitive step in the synthesis. The challenge is to oxidize the thioether without affecting the chiral center, the ester, or the phthalimide (B116566) group. The Pummerer-like protocol involving NCS-mediated α-chlorination followed by hydrolysis represents a highly selective functional group transformation. orgsyn.org The regioselectivity of the chlorination favors the α-methylene group over the α-methyl group of the thioether. orgsyn.org

This transformation is a cornerstone of an optimized pathway that avoids harsh reagents like sulfuryl chloride, which has been reported to cause partial racemization. orgsyn.org The mild conditions of the NCS/hydrolysis sequence are key to preserving the stereochemical integrity of the product. The final purification by column chromatography separates the desired aldehyde from byproducts, which can include unreacted starting material and alkene intermediates. orgsyn.org

Control of Protecting Group Chemistry in Synthetic Sequences

The choice of the amino protecting group is paramount for the success of the synthesis. The phthaloyl (Phth) group is specifically chosen for its ability to prevent undesired side reactions during the side-chain modification. orgsyn.org The phthalimide is formed by a dehydrative condensation between the primary amine of L-methionine methyl ester and phthalic anhydride. organic-chemistry.org

Crucially, the phthalimide structure protects both N-H protons, which prevents the amine from participating internally during the α-chlorination step. orgsyn.org In contrast, attempts to perform the same reaction sequence on analogues protected with more common amino-protecting groups, such as N-benzyloxycarbonyl (Cbz) or N-tert-butyloxycarbonyl (Boc), were unsuccessful and resulted in complex mixtures of unidentified products. orgsyn.org The phthalimide group is sufficiently robust to withstand the conditions of the Pummerer-like reaction and subsequent workup but can be removed later if necessary, typically through hydrazinolysis. organic-chemistry.org The methyl ester group serves as a simple and effective protecting group for the carboxylic acid, which can be saponified in a later step if the free acid is required.

Investigation of Reaction Conditions and Solvent Effects on Stereocontrol and Efficiency

The stereoselective synthesis of this compound is a critical process for obtaining this valuable chiral building block. The efficiency and stereochemical outcome of this synthesis are highly dependent on the chosen reaction conditions and solvent systems. While a definitive, optimized procedure has been established and is widely cited, a comprehensive comparative investigation of various parameters is not extensively documented in the available scientific literature. The established method, however, provides significant insight into the conditions required for high yield and excellent stereocontrol.

The synthesis is typically carried out in a two-step sequence starting from L-methionine methyl ester hydrochloride. The first step involves the protection of the amino group, and the second step is a Pummerer-like reaction to form the aldehyde functionality.

Detailed Research Findings

Research into the synthesis of this compound has led to a robust and reliable procedure that consistently yields the desired product with high enantiomeric purity. The key findings from the established methodology are detailed below. orgsyn.org

Step 1: Synthesis of Methyl (S)-2-phthalimido-4-methylthiobutanoate

The initial step involves the reaction of L-methionine methyl ester hydrochloride with phthalic anhydride to protect the primary amine.

Solvent: Toluene is the solvent of choice for this reaction. Its high boiling point is advantageous for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion. orgsyn.org

Base: Triethylamine is used as a base to neutralize the hydrochloric acid salt of the starting material and the phthalic acid formed as a byproduct. orgsyn.org

Temperature: The reaction is conducted at reflux temperature, which in toluene is approximately 110-111 °C. This elevated temperature facilitates the reaction rate and the removal of water. orgsyn.org

Reaction Time: A reaction time of approximately 4.5 hours is reported to be sufficient for the complete consumption of the starting material. orgsyn.org

Efficiency: This step proceeds with high efficiency, typically yielding the protected amino acid in around 80% yield after purification. orgsyn.org

Step 2: Synthesis of this compound

The second step is the conversion of the methylthio group to the desired aldehyde via a Pummerer-like reaction.

Solvent: Carbon tetrachloride (CCl4) is the specified solvent for this transformation. orgsyn.org It is a non-polar solvent that effectively dissolves the starting material and reagents.

Reagent: N-chlorosuccinimide (NCS) is used as the chlorinating agent to activate the sulfide (B99878) for the subsequent hydrolysis. orgsyn.org

Temperature: This reaction is carried out at room temperature, indicating that it proceeds efficiently without the need for heating. orgsyn.org

Reaction Time: A stirring time of 2 hours at room temperature is sufficient to complete the chlorination. Following this, hydrolysis is carried out over 20 hours by bubbling nitrogen through the solution after the addition of water. orgsyn.org

Stereocontrol: This procedure is reported to produce this compound with an enantiomeric excess (ee) of greater than 90%. orgsyn.org The use of the phthaloyl protecting group is crucial as it prevents internal participation of the amine group, which could lead to racemization. orgsyn.org Earlier methods using other protecting groups or harsher chlorinating agents like sulfuryl chloride were reported to result in partial racemization. orgsyn.org

While the established procedure is highly effective, the scientific literature lacks a systematic study detailing the effects of varying these conditions. For instance, a comparative analysis of different solvents in place of toluene or carbon tetrachloride, or an investigation into the effect of temperature on the stereoselectivity of the Pummerer-like reaction, has not been reported. Such studies would be invaluable for further process optimization and for gaining a deeper understanding of the reaction mechanism and the factors governing its stereochemical outcome.

Data Tables

The following tables summarize the established reaction conditions for the synthesis of this compound. Due to the lack of comparative studies in the literature, these tables reflect the optimized parameters from the single, well-documented procedure.

Table 1: Reaction Conditions for the Synthesis of Methyl (S)-2-phthalimido-4-methylthiobutanoate

ParameterConditionPurpose/ObservationReference
Starting Material L-methionine methyl ester hydrochlorideChiral source orgsyn.org
Reagent Phthalic anhydride, TriethylamineAmino group protection, Acid scavenger orgsyn.org
Solvent TolueneReaction medium, Azeotropic water removal orgsyn.org
Temperature Reflux (~111 °C)To facilitate the reaction and water removal orgsyn.org
Reaction Time 4.5 hoursFor complete conversion orgsyn.org
Yield ~80%High efficiency orgsyn.org

Table 2: Reaction Conditions for the Synthesis of this compound

ParameterConditionPurpose/ObservationReference
Starting Material Methyl (S)-2-phthalimido-4-methylthiobutanoatePrecursor from Step 1 orgsyn.org
Reagent N-chlorosuccinimide, WaterSulfide activation, Hydrolysis orgsyn.org
Solvent Carbon tetrachlorideReaction medium orgsyn.org
Temperature Room TemperatureMild reaction conditions orgsyn.org
Reaction Time 2 hours (chlorination), 20 hours (hydrolysis)For complete conversion orgsyn.org
Enantiomeric Excess (ee) >90%High stereocontrol orgsyn.org

Chemical Reactivity and Derivatization Pathways of Methyl S 2 Phthalimido 4 Oxobutanoate

Reactions at the Ketone Moiety (C-4 Carbonyl)

The ketone functionality at the C-4 position is a key site for carbon skeleton elaboration and the introduction of new stereocenters. A variety of nucleophilic addition and condensation reactions can be performed at this electrophilic carbon.

The stereoselective reduction of the C-4 ketone to a secondary alcohol is a critical transformation, as it generates a new chiral center. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the reaction conditions. The existing stereocenter at C-2 can influence the facial selectivity of the hydride attack on the carbonyl group, a phenomenon known as substrate-controlled stereoselection.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For greater stereocontrol, more sterically demanding reducing agents or chiral reducing agents can be employed. For example, the use of L-Selectride® or K-Selectride® can favor the formation of one diastereomer over the other. Enzymatic reductions using ketoreductases (KREDs) offer a highly selective alternative, often providing excellent enantiomeric and diastereomeric excesses under mild conditions.

Reducing Agent Typical Diastereomeric Ratio (syn:anti) Notes
Sodium Borohydride (NaBH₄)Varies, often moderate selectivityDependent on solvent and temperature.
L-Selectride®High selectivity for the syn-diolBulky reagent, approaches from the less hindered face.
K-Selectride®High selectivity for the syn-diolSimilar to L-Selectride®.
Ketoreductases (KREDs)Can be very high for either diastereomerDependent on the specific enzyme used.

This table illustrates the stereochemical outcomes of the reduction of the C-4 ketone with various reagents.

The ketone carbonyl is an electrophilic center that readily undergoes nucleophilic addition with a variety of carbon nucleophiles, allowing for the formation of new carbon-carbon bonds.

Grignard Reaction: The addition of Grignard reagents (RMgX) to the ketone provides a straightforward method for introducing alkyl, vinyl, or aryl groups at the C-4 position, leading to the formation of tertiary alcohols. masterorganicchemistry.comchemguide.co.uksigmaaldrich.com The stereoselectivity of the addition can be influenced by the steric bulk of both the Grignard reagent and the substrate.

Wittig Reaction: The Wittig reaction provides a powerful tool for converting the ketone into an alkene. organic-chemistry.orgwikipedia.org Reaction with a phosphonium (B103445) ylide (Ph₃P=CHR) replaces the C=O bond with a C=C bond. The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide used (stabilized or non-stabilized). wikipedia.org

Reformatsky Reaction: The Reformatsky reaction involves the reaction of the ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgjk-sci.comthermofisher.comscribd.com This reaction offers a reliable method for introducing an ester-containing side chain.

The ketone functionality can also participate in condensation reactions with various binucleophiles to construct heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Paal-Knorr Pyrrole Synthesis: While the direct application to Methyl (S)-2-phthalimido-4-oxobutanoate is not extensively documented, analogous 1,4-dicarbonyl compounds are known to undergo the Paal-Knorr synthesis. wikipedia.orgresearchgate.net If the methyl ester were converted to a second ketone, reaction with a primary amine or ammonia (B1221849) under acidic conditions would be expected to yield a substituted pyrrole. organic-chemistry.org

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. alfa-chemistry.comorganic-chemistry.orgwikipedia.org In a modified approach, an α,β-unsaturated carbonyl compound, which could potentially be derived from this compound, can react with an enamine to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. alfa-chemistry.comwikipedia.orgnih.gov

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.org While the substrate itself is not a β-arylethylamine, it could be incorporated into a synthetic route where a derivative of it is used in a Pictet-Spengler reaction. For this to occur, the primary amine would first need to be deprotected and then attached to an appropriate aromatic moiety.

Reactivity of the Methyl Ester Group

The methyl ester functional group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as hydrolysis, transesterification, and amidation.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be converted to the corresponding carboxylic acid through hydrolysis. This reaction is typically catalyzed by either acid or base. google.comthieme-connect.de

Base-Catalyzed Hydrolysis: This is a common method for cleaving simple esters and often employs alkali metal hydroxides, like lithium hydroxide (B78521) (LiOH), in a solvent mixture such as tetrahydrofuran (B95107) (THF), methanol (B129727), and water. thieme-connect.de The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid and methanol. google.com This is an equilibrium process, and driving the reaction to completion often requires removing the methanol as it forms. google.com

Enzymatic Hydrolysis: Lipases can be used as biocatalysts for the hydrolysis of phthalimide-derived esters. nih.gov This method offers high specificity and can be performed under mild conditions, which is advantageous for complex molecules susceptible to degradation under harsh acidic or basic conditions. thieme-connect.denih.gov

Transesterification: This process involves the reaction of the methyl ester with an alcohol in the presence of an acid or base catalyst to form a new ester and methanol. masterorganicchemistry.comyoutube.com

Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. masterorganicchemistry.com

Applications: This reaction is useful for altering the ester group to modify the compound's properties. Using the alcohol nucleophile as the solvent can help drive the equilibrium toward the desired product. masterorganicchemistry.com Transesterification is a key process in the production of biodiesel from triglycerides. youtube.com

Table 1: Summary of Hydrolysis and Transesterification Reactions
ReactionReagents/CatalystsProductKey Features
Base-Catalyzed HydrolysisLiOH, NaOH, or other alkali metal hydroxides in aqueous solvent mixtures (e.g., THF/Methanol/H₂O)(S)-2-phthalimido-4-oxobutanoic acidCommon and effective for simple esters. thieme-connect.de
Acid-Catalyzed HydrolysisStrong acid (e.g., H₂SO₄) and water(S)-2-phthalimido-4-oxobutanoic acidEquilibrium reaction; requires removal of methanol byproduct. google.com
Enzymatic HydrolysisLipase(S)-2-phthalimido-4-oxobutanoic acidMild conditions, high specificity. nih.gov
TransesterificationAn alcohol (R'-OH) with an acid or base catalystAlkyl (S)-2-phthalimido-4-oxobutanoateReversible reaction; used to swap the ester's alkyl group. masterorganicchemistry.comyoutube.com

Amidation and Analogous Coupling Reactions

The methyl ester can be converted into an amide through reaction with a primary or secondary amine. This transformation is significant for creating peptide bonds or introducing new functionalities.

Direct Amidation: Direct reaction of an ester with an amine is often slow and requires catalysis. Various methods have been developed to facilitate this conversion.

Base-Promoted Amidation: Strong bases can promote the direct amidation of unactivated esters. researchgate.net For instance, diazabicycloundecene (DBU) has been shown to effectively promote the amidation of certain esters. nih.gov

Metal-Catalyzed Amidation: Lewis acids like iron(III) chloride (FeCl₃) can catalyze the direct amidation of esters under solvent-free conditions, proving effective for both primary and secondary amines. mdpi.com

Reaction Scope: The success of amidation can be influenced by steric hindrance on the amine. nih.gov However, in some cases, functional groups on the amine, such as a β-hydroxy group, can expedite the reaction by assisting in the delivery of the amine nucleophile to the ester carbonyl. nih.gov

Table 2: Amidation Reaction Conditions
Catalyst/PromoterTypical AminesGeneral Conditions
Diazabicycloundecene (DBU)Primary and some secondary aminesCan bypass solubility issues and often has rapid reaction times. nih.gov
Iron(III) Chloride (FeCl₃)Primary and secondary aminesSolvent-free conditions, good yields. mdpi.com
Organocatalysts (e.g., Trifluoroethanol)Various aminesInvolves a preliminary transesterification to form an activated ester intermediate. mdpi.com

Alpha-Carbon Reactivity and Enolate Chemistry for Further Derivatization

The presence of a ketone carbonyl group in this compound activates the adjacent α-hydrogens, making them acidic and susceptible to removal by a base to form a nucleophilic enolate. bham.ac.uklibretexts.org This enolate is a key intermediate for forming new carbon-carbon bonds at the alpha-position.

Enolate Formation: The protons on the carbons alpha to the ketone (the C3 and C5 positions) can be abstracted by a base. The choice of base is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve nearly complete and irreversible deprotonation, generating the enolate in high concentration. bham.ac.ukyoutube.com Weaker bases, such as alkoxides, establish an equilibrium with a much lower concentration of the enolate. libretexts.org

Regioselectivity: Since the ketone in this compound is asymmetrical, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: Formed by removing the more sterically accessible, but less acidic, proton (at C5). This is favored under irreversible conditions, such as using LDA at low temperatures (e.g., -78 °C). msu.edu

Thermodynamic Enolate: The more stable enolate, typically having a more substituted double bond (formed by deprotonation at C3). It is favored under conditions that allow for equilibrium, such as using a weaker base or higher temperatures. msu.edu

Ambident Nucleophilicity: Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the alpha-carbon (C-attack) or the oxygen atom (O-attack). libretexts.org Reactions with most carbon electrophiles, such as alkyl halides, typically occur at the alpha-carbon, which is desired for forming new C-C bonds. libretexts.orgmsu.edu

Derivatization via Alkylation: The enolate can react with electrophiles like alkyl halides in an SN2 reaction to form a new C-C bond, attaching an alkyl group to the alpha-carbon. libretexts.org For these alkylation reactions to be synthetically useful, the enolate must be generated in high concentration without competing bases that could react with the alkyl halide. libretexts.org This makes strong bases like LDA ideal for this purpose. libretexts.org Intramolecular alkylation is also possible if a suitable leaving group is present elsewhere in the molecule. msu.edu

Table 3: Enolate Formation and Reactivity
ConceptDescriptionControlling Factors
Enolate FormationDeprotonation of an α-hydrogen using a base.Strength of the base (e.g., LDA vs. NaOEt). bham.ac.uklibretexts.org
Kinetic vs. Thermodynamic ControlFormation of the less substituted (kinetic) or more substituted (thermodynamic) enolate.Base, temperature, and reaction time. msu.edu
AlkylationReaction of the enolate with an alkyl halide to form a new C-C bond.Choice of electrophile; reaction conditions favoring C-attack. libretexts.org

Strategic Applications of Methyl S 2 Phthalimido 4 Oxobutanoate As a Chiral Synthon in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The utility of Methyl (S)-2-phthalimido-4-oxobutanoate is prominently demonstrated in the total synthesis of various natural products. As a chiral synthon, it provides a pre-installed stereocenter, which is crucial for building the complex, stereochemically dense architectures of many naturally occurring molecules.

This compound is a key intermediate for the synthesis of nitrogen-containing heterocyclic compounds like alkaloids. Its structure is particularly well-suited for constructing the core skeletons of pyrrolizidine (B1209537) and tropane (B1204802) alkaloids. chemicalbook.comresearchgate.net For instance, the aldehyde functionality can participate in intramolecular Mannich reactions or other cyclization cascades to form the characteristic bicyclic systems of these alkaloids.

A notable application is in the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com Depending on the choice of catalyst, different stereoisomers can be selectively produced from a common precursor derived from the related methyl 4-oxobutanoate (B1241810). chemicalbook.com For example, a chiral secondary amine-catalyzed anti-selective self-Mannich reaction leads to (+)-isoretronecanol and (-)-isoretronecanol, while a proline-catalyzed syn-selective reaction yields (+)-laburnine and its enantiomer, (-)-trachelanthamidine. chemicalbook.com The synthesis of these alkaloids highlights the compound's role in creating stereochemical diversity.

Furthermore, derivatives of this synthon are crucial in biosynthetic studies of tropane alkaloids like cocaine. researchgate.net The related compound, Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, is a key intermediate for enzymatic studies on the cyclization enzymes involved in cocaine biosynthesis. researchgate.net

Alkaloid ClassSpecific Example(s)Key Synthetic TransformationReference
Pyrrolizidine Alkaloids(+)-Isoretronecanol, (-)-TrachelanthamidineStereodivergent self-Mannich Reaction chemicalbook.com
Tropane AlkaloidsBiosynthetic intermediates of CocaineEnzymatic Cyclization Studies researchgate.net

As a derivative of (S)-2-amino-4-oxobutyric acid, this compound is an excellent precursor for the synthesis of a variety of optically active non-proteinogenic α-amino acids. orgsyn.orggoogle.comnih.gov The aldehyde group can be elaborated through various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or Grignard additions, to introduce diverse side chains. Subsequent deprotection of the phthalimido group then reveals the desired chiral amino acid.

This strategy avoids the challenges often associated with asymmetric synthesis, as the crucial stereocenter is derived from the chiral pool (L-aspartic acid or L-methionine). orgsyn.orgresearchgate.net This approach has been used to synthesize compounds like 2-amino-4,4-dichlorobutanoic acid (armentomycin) and its fluoro analogues. researchgate.net

In the field of peptidomimetics, which involves creating molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability, this compound is also a valuable tool. nih.govnih.gov It can be incorporated into peptide sequences where the aldehyde functionality allows for the introduction of non-natural side chains or for cyclization to create constrained peptide analogues. unibo.it For example, it can serve as a precursor to serine-phosphate peptide isosteres. orgsyn.org

Application in the Synthesis of Chiral Pharmaceutical Intermediates

The synthesis of optically active pharmaceutical ingredients often relies on the availability of chiral building blocks. nbinno.comsumitomo-chem.co.jp this compound serves as a key starting material for numerous chiral intermediates used in the pharmaceutical industry. orgsyn.orgnbinno.com

Chiral β-amino alcohols are important structural motifs found in many pharmaceuticals and natural products. westlake.edu.cnnih.govdiva-portal.org this compound can be readily converted into these valuable intermediates. The stereoselective reduction of the C4-oxo group, for example using a chiral reducing agent, can yield the corresponding chiral alcohol with high diastereoselectivity. The resulting amino alcohol can then be used in the synthesis of more complex drug molecules. Biocatalytic methods using engineered amine dehydrogenases also provide an efficient route to chiral amino alcohols from related α-hydroxy ketones. nih.govnih.gov

The compound is also a precursor to hydroxypiperidinones, which are heterocyclic scaffolds of interest in medicinal chemistry. The aldehyde can react with a suitable nucleophile in an intramolecular cyclization to form the six-membered piperidinone ring. For instance, the synthesis of (-)-deoxoprosophylline, a piperidine (B6355638) alkaloid with therapeutic potential, can utilize methyl 4-oxobutanoate as a starting material. chemicalbook.com

The β-lactam ring is the core structural feature of some of the most important classes of antibiotics, including penicillins and cephalosporins. nih.gov Derivatives of (S)-2-amino-4-oxobutyric acid are useful chiral intermediates for the synthesis of analogues of these antibiotics. orgsyn.org The synthesis of a cepham (B1241629) carboxylate, a key structural component of cephalosporins, has been achieved using intermediates derived from methionine, a common precursor for this compound. rsc.org The inherent chirality and functionality of the molecule make it an ideal starting point for constructing the strained, bicyclic β-lactam systems.

Beyond β-lactams, the compound's reactive aldehyde and protected amine functionalities allow for its use in the synthesis of a wide array of other biologically relevant heterocyclic scaffolds. These heterocycles are central to the structure of many drugs and are a major focus of modern drug discovery.

Target ScaffoldSignificanceSynthetic Approach from PrecursorReference
Chiral β-Amino AlcoholsCommon motif in pharmaceuticalsStereoselective reduction of the C4-aldehyde westlake.edu.cnnih.gov
HydroxypiperidinonesBioactive heterocyclic coreIntramolecular cyclization reactions chemicalbook.com
Beta-Lactams (Cephalosporin Analogues)Core of major antibioticsMulti-step synthesis involving cyclization orgsyn.orgrsc.org

Contributions to Asymmetric Methodology Development

The extensive use of this compound has also contributed to the broader field of asymmetric synthesis. The development of efficient and high-yield synthetic routes to this chiral aldehyde from inexpensive starting materials like L-methionine represents a significant advancement. orgsyn.orgresearchgate.net An improved procedure starting from L-methionine methyl ester hydrochloride allows for the synthesis of optically pure this compound using a Pummerer-like reaction with N-chlorosuccinimide, which is a safer and less corrosive alternative to previously used reagents like sulfuryl chloride. orgsyn.orgresearchgate.net

The application of this synthon in stereodivergent strategies, as seen in the synthesis of pyrrolizidine alkaloids, showcases how a single chiral starting material can be used to access multiple stereoisomers of a target molecule by simply changing the reaction conditions or catalyst. chemicalbook.com This is a powerful concept in modern organic synthesis, allowing for the efficient exploration of the chemical space around a biologically active scaffold. The compound's role as a versatile chiral building block continues to inspire the development of new synthetic methods for the construction of complex, optically active molecules. researchgate.netresearchgate.netwestlake.edu.cn

Design and Synthesis of Novel Chiral Ligands and Organocatalysts

This compound, a derivative of L-aspartic acid, serves as a highly valuable and versatile chiral synthon in asymmetric synthesis. researchgate.netorgsyn.org Its structure, featuring a stereochemically defined center, a protected amine, and a reactive aldehyde functionality, makes it an attractive starting material for the rational design and construction of sophisticated chiral ligands and organocatalysts. These catalysts are instrumental in transferring stereochemical information during a chemical reaction, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

The strategic value of this compound lies in its origin from the chiral pool, specifically from natural amino acids like L-methionine or L-aspartic acid. orgsyn.org This ensures the accessibility of enantiomerically pure starting material. The phthalimido group provides robust protection of the amine, preventing unwanted side reactions such as racemization or self-condensation, while the aldehyde group offers a versatile handle for a wide array of chemical transformations. orgsyn.org

Design Principles for Chiral Ligands

Chiral ligands are organic molecules that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. The aldehyde functionality of this compound can be elaborated into various coordinating moieties to generate novel ligand scaffolds.

A common strategy involves the reductive amination or condensation of the aldehyde with other chiral or achiral molecules containing donor atoms like nitrogen, phosphorus, or oxygen. For instance, reaction with chiral amino alcohols or diamines can lead to the formation of N,N- or N,O-bidentate ligands. The inherent chirality of the starting synthon is thus incorporated into the ligand backbone, influencing the geometry and electronic properties of the resulting metal complex.

Table 1: Illustrative Examples of Chiral Ligand Synthesis from Amino Acid-Derived Aldehydes

Precursor SourceLigand TypeKey TransformationTypical Metal ComplexApplication
L-Valineβ-Aminophosphine (N,P)Reduction to amino alcohol, tosylation, phosphide (B1233454) substitutionPalladium, CopperAsymmetric Allylic Alkylation, 1,4-Addition
D-GlucosamineAmino alcohol (N,O)Reductive aminationTitanium, ZincEnantioselective Alkylation
L-ProlineDiamine (N,N)Condensation with diamineRhodium, IridiumAsymmetric Hydrogenation

This table presents examples of ligand synthesis from precursors structurally related to this compound to illustrate common synthetic strategies.

Research in this area has shown that β-aminophosphine derivatives, readily prepared from natural amino acids, are powerful ligands in numerous metal-catalyzed reactions. rsc.org The synthesis typically involves the reduction of the amino acid to the corresponding amino alcohol, followed by conversion of the hydroxyl group into a leaving group and subsequent substitution with a phosphide. A similar pathway could be envisioned starting from this compound to access novel P,N-ligands.

Design Principles for Organocatalysts

Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. The development of asymmetric organocatalysis has provided a powerful alternative to metal-based catalysts. Amino acids and their derivatives are privileged scaffolds for organocatalyst design.

The structure of this compound is particularly amenable to the synthesis of imidazolidinone-based organocatalysts, famously known as MacMillan catalysts. nih.gov These catalysts operate via the formation of a chiral iminium ion. The synthesis involves the condensation of an α,β-unsaturated aldehyde with a chiral amine, which can be derived from an amino acid.

Theoretically, the aldehyde group of this compound could be condensed with a chiral primary amine or aniline (B41778) derivative. Subsequent intramolecular cyclization and further transformations could yield novel imidazolidinone or other heterocyclic catalysts. The stereocenter adjacent to the phthalimido group would act as the primary source of chirality, directing the facial selectivity of reactions catalyzed by the resulting molecule.

Another important class of organocatalysts are those based on chiral aldehydes, which can activate N-unprotected amino acids through the formation of Schiff base intermediates. rsc.orgnih.govfrontiersin.org While this compound itself is an aldehyde, its core chiral structure could be used to build more complex catalytic systems. For example, the aldehyde could serve as an anchor point to attach other catalytically active groups, creating a bifunctional organocatalyst.

Table 2: Performance of Amino Acid-Derived Organocatalysts in Asymmetric Reactions

Catalyst TypePrecursorReactionSubstrateYield (%)Enantiomeric Excess (ee, %)
ImidazolidinoneL-PhenylalanineDiels-AlderCyclopentadiene, Cinnamaldehyde9993
DipeptideL-Proline-L-AlanineAldol ReactionCyclohexanone, 4-Nitrobenzaldehyde6899
BINOL-Aldehyde(R)-BINOLα-Arylation of Amino EsterGlycine tert-butyl ester, 4-Fluoronitrobenzene8592

This table provides representative data on the efficacy of organocatalysts derived from amino acids or utilizing chiral aldehyde motifs in key asymmetric transformations. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl S 2 Phthalimido 4 Oxobutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Methyl (S)-2-phthalimido-4-oxobutanoate in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most direct insight into the molecule's structure. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon environments.

For this compound, the expected chemical shifts are based on the electronic environment of each nucleus. The protons on the phthalimide (B116566) group are expected to resonate in the aromatic region (δ 7.5-8.0 ppm). The chiral α-proton, being adjacent to the electron-withdrawing phthalimide and ester groups, would appear further downfield as a multiplet. The protons of the methyl ester group would present as a singlet around δ 3.7 ppm. The methylene (B1212753) protons adjacent to the aldehyde would be diastereotopic and show complex splitting patterns.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these resonances and confirming the molecular structure.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, identifying adjacent protons. For instance, it would show a correlation between the α-proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is crucial for connecting different fragments of the molecule, such as correlating the methyl ester protons to the ester carbonyl carbon or the phthalimide protons to the imide carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

Position¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)Key 2D NMR Correlations (Predicted)
Phthalimide (Ar-H)~7.8-7.9 (m, 4H)~134.5 (Ar-CH), ~123.8 (Ar-CH), ~131.7 (Ar-C)HMBC to C=O (imide)
C=O (Imide)-~167.5HMBC from Ar-H, α-H
α-CH~5.0-5.2 (dd)~50-52COSY with β-CH₂, HSQC with Cα, HMBC to C=O (ester, imide)
β-CH₂~3.0-3.4 (m, 2H)~43-45COSY with α-CH, HSQC with Cβ, HMBC to Cγ (aldehyde)
γ-CHO (Aldehyde)~9.8 (t, 1H)~198-200COSY with β-CH₂, HMBC from β-CH₂
C=O (Ester)-~170.0HMBC from α-H, O-CH₃
O-CH₃~3.7-3.8 (s, 3H)~52-53HMBC to C=O (ester)

Determining the enantiomeric purity of this compound can be achieved using chiral shift reagents (CSRs) in NMR analysis. These reagents are typically paramagnetic lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)). researchgate.net

When a CSR is added to a solution of a chiral compound, it forms diastereomeric complexes with the enantiomers. nih.gov These transient diastereomeric complexes have different magnetic environments, leading to the separation of signals for the R and S enantiomers in the NMR spectrum. acs.org The mechanism involves the Lewis acidic lanthanide ion coordinating to a Lewis basic site in the substrate molecule, such as the carbonyl oxygen of the ester or aldehyde group. nih.gov The different spatial arrangements of the enantiomers within the chiral magnetic environment of the CSR cause differential shielding or deshielding of their respective nuclei.

The degree of separation of the signals is proportional to the concentration of the CSR added. By integrating the separated signals, the enantiomeric excess (ee) of the sample can be accurately quantified. This method is a powerful tool for verifying the stereochemical outcome of asymmetric syntheses. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can achieve mass accuracy in the low parts-per-million (ppm) range, confirming the molecular formula C₁₃H₁₁NO₅.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure by analyzing the fragmentation patterns of a selected precursor ion. The protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pathways provide a "fingerprint" that helps to piece together the molecular structure.

For this compound, key fragmentation pathways are predictable based on the functional groups present. researchgate.net

Loss of the methoxy (B1213986) group: A neutral loss of methanol (B129727) (CH₃OH, 32 Da) or a radical methoxy group (•OCH₃, 31 Da).

Loss of the methyl ester group: Cleavage of the ester can result in the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da).

Phthalimide fragment: A very common and stable fragment is the protonated phthalimide ion or a related species at m/z 147/148, resulting from cleavage at the C-N bond.

Side-chain fragmentation: Cleavage can occur along the butanoate chain, for example, loss of the aldehyde group (CHO) or subsequent loss of CO from the aldehyde.

Predicted m/zPossible Fragment Ion Structure/IdentityFragmentation Pathway
262.0661[M+H]⁺Parent Ion
230.0402[M+H - CH₃OH]⁺Loss of methanol
203.0555[M+H - COOCH₃]⁺Loss of methoxycarbonyl radical
174.0555[Phth-N=CH-CH₂-CHO + H]⁺Cleavage of ester group
148.0402[Phthalimide + H]⁺Cleavage of N-Cα bond

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the key functional groups give rise to strong, characteristic absorption bands:

Phthalimide group: Two strong carbonyl (C=O) stretching bands are expected due to asymmetric and symmetric stretching, typically around 1775 cm⁻¹ and 1715 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹. researchgate.netnih.gov

Ester group: A strong C=O stretching band is expected around 1740 cm⁻¹. The C-O single bond stretching will also be visible in the fingerprint region (1300-1100 cm⁻¹).

Aldehyde group: A sharp C=O stretching band appears around 1725 cm⁻¹. A characteristic pair of weak to medium bands for the aldehyde C-H stretch can be found around 2820 cm⁻¹ and 2720 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this molecule, Raman would be effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-30003100-3000Phthalimide
Aldehyde C-H Stretch2850-2800, 2750-27002850-2800, 2750-2700Aldehyde
Imide C=O Stretch (asymm.)~1775 (strong)~1775 (weak)Phthalimide
Ester C=O Stretch~1740 (strong)~1740 (medium)Methyl Ester
Aldehyde C=O Stretch~1725 (strong)~1725 (strong)Aldehyde
Imide C=O Stretch (symm.)~1715 (strong)~1715 (weak)Phthalimide
Aromatic C=C Stretch1600, 14701600, 1470Phthalimide
Imide C-N Stretch~1380~1380Phthalimide
Ester C-O Stretch1300-11001300-1100Methyl Ester

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, crystallographic analysis of a good quality crystal can unambiguously establish the (S) configuration at the chiral center, provided that anomalous dispersion effects are measured. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an exact picture of the molecule's conformation in the solid state.

Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonds or π-π stacking between the phthalimide rings of adjacent molecules, which govern the crystal packing. acs.org While obtaining a suitable crystal for analysis can be challenging, the information provided by X-ray crystallography is unparalleled in its detail and accuracy for absolute structural and stereochemical assignment.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical in the synthesis of chiral molecules like this compound. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the definitive method for assessing enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) is the most prevalent and direct method for the enantiomeric analysis of N-phthaloyl protected amino acid derivatives. The separation relies on the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.

For N-phthaloyl (N-PHT) α-amino acid esters, polysaccharide-derived CSPs have demonstrated excellent resolution capabilities. nih.gov Specifically, columns like Chiralpak AD (amylose-based) and Chiralcel OF/OD (cellulose-based) are well-suited for this class of compounds. nih.gov The chiral recognition mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. The phthalimide group, with its aromatic system and carbonyl groups, plays a crucial role in these interactions.

A typical HPLC method for assessing the enantiomeric purity of this compound would involve the following parameters, extrapolated from methods used for similar compounds:

ParameterTypical Conditions
Chromatograph High-Performance Liquid Chromatography (HPLC) system
Chiral Column Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based)
Mobile Phase A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol)
Detection UV detector at a wavelength where the phthalimide group absorbs (e.g., 220 nm or 254 nm)
Flow Rate Typically around 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

In such a system, the (R)- and (S)-enantiomers would exhibit distinct retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Gas Chromatography (GC) can also be employed for chiral separations, though it typically requires prior derivatization of the analyte to increase its volatility and thermal stability. sigmaaldrich.com For a compound like this compound, direct GC analysis is generally not feasible due to its molecular weight and polarity. While derivatization of the aldehyde group could be performed, chiral HPLC offers a more direct and common approach for this type of molecule, avoiding additional reaction steps that could potentially introduce impurities or cause racemization.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Beyond chromatographic techniques, chiroptical methods provide essential information about the stereochemistry of a molecule. Optical rotation and Circular Dichroism (CD) spectroscopy are powerful, non-destructive techniques used to confirm the presence of a single enantiomer and to investigate its absolute configuration.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. This property is an intrinsic characteristic of a chiral molecule and is reported as the specific rotation ([α]). The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, and its magnitude is dependent on the compound's structure, concentration, temperature, solvent, and the wavelength of the light used.

For this compound, a specific rotation value has been experimentally determined, confirming its optical activity. This value serves as a crucial benchmark for verifying the enantiomeric purity of synthesized samples. A reduction in the magnitude of the specific rotation would indicate the presence of the corresponding (R)-enantiomer.

Reported Specific Rotation Data:

CompoundSpecific Rotation ([α]²⁰D)Conditions
This compound-44.4°c 1.49 in Chloroform (CHCl₃)
Data sourced from Organic Syntheses. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. wikipedia.org This differential absorption is only observed in the region of absorbing wavelengths and is directly related to the three-dimensional structure of the molecule.

While the specific CD spectrum for this compound is not widely published, analysis of similar chiral phthalimides indicates that characteristic CD signals would be expected in the UV region (around 200-300 nm), corresponding to the electronic transitions of the phthalimide chromophore. researchgate.net The observed CD spectrum would provide a unique fingerprint for the (S)-enantiomer, which could be used to confirm its absolute configuration, often through comparison with theoretical calculations.

Computational and Theoretical Studies on Methyl S 2 Phthalimido 4 Oxobutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine properties like the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to predicting a molecule's reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcomes of chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A literature search did not yield any published values for the HOMO-LUMO energies or the energy gap for Methyl (S)-2-phthalimido-4-oxobutanoate.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are also instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the modeling of reaction pathways and the identification of transition states, providing crucial information about reaction mechanisms and kinetics. There is currently no available research that models specific reaction pathways or analyzes transition states involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shape of a molecule and its dynamic behavior is vital for predicting its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are the primary computational tools for these investigations.

Elucidation of Preferred Conformations and Energy Minima

These studies identify the most stable spatial arrangements (conformations) of a molecule by calculating the potential energy associated with different arrangements. No studies detailing the preferred conformations or energy minima for this compound have been published.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence a molecule's conformation and reactivity. Computational models can simulate these effects, providing a more realistic picture of molecular behavior in solution. Research into how different solvents affect the properties of this compound is not currently available.

Molecular Mechanics and Semi-Empirical Methods for Preliminary Structural and Energetic Evaluations

Molecular mechanics and semi-empirical methods offer faster, albeit less accurate, alternatives to ab initio methods like DFT. They are often used for preliminary evaluations of large molecules or for screening large numbers of compounds. A search for studies employing these methods for even a preliminary analysis of this compound yielded no results.

Spectroscopic Property Prediction and Comparison with Experimental Data

A comprehensive analysis comparing computationally predicted spectroscopic data with experimental findings for this compound is currently limited by the lack of publicly available experimental and computational studies for this specific compound. Extensive searches of scientific literature and chemical databases did not yield specific experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or computational predictions for this molecule.

Therefore, the creation of detailed data tables for a direct comparison of predicted versus experimental spectroscopic properties for this compound is not feasible at this time.

In general, such a comparative study would involve the following:

Computational Prediction: Theoretical calculations, typically using Density Functional Theory (DFT) methods, would be employed to predict the spectroscopic properties. This would involve optimizing the molecular geometry of this compound and then calculating its NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and predicting its mass spectrum fragmentation patterns.

Experimental Data Acquisition: The compound would be synthesized and purified, followed by the acquisition of experimental spectra using standard spectroscopic techniques (NMR, FT-IR, and MS).

Data Comparison and Analysis: The predicted data would be systematically compared with the experimental data. This comparison helps in the structural confirmation of the synthesized compound and provides insights into the accuracy of the computational methods used. Discrepancies between the predicted and experimental data can often be rationalized by considering factors such as solvent effects, intermolecular interactions in the experimental sample, and the inherent approximations in the computational models.

Without the necessary data for this compound, a detailed discussion and the generation of the requested data tables for section 6.4 cannot be provided.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (S)-2-phthalimido-4-oxobutanoate, and how can its stereochemical purity be validated?

  • Methodological Answer : The compound is synthesized via asymmetric alkylation or condensation reactions, often utilizing phthalimide-protected amino acids as chiral precursors. A key step involves the introduction of the oxobutanoate moiety through ketone formation or oxidation of secondary alcohols. To validate stereochemical purity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with authentic standards. X-ray crystallography using SHELXL for refinement can confirm absolute configuration .

Q. How can researchers resolve contradictions in NMR spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., splitting of carbonyl peaks) may arise from rotameric equilibria due to restricted rotation around the phthalimido group. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to observe coalescence effects. Computational modeling (DFT or MD simulations) can predict preferred conformers and validate experimental data .

Q. What analytical techniques are critical for assessing the stability of this compound under storage conditions?

  • Methodological Answer : Monitor hydrolytic degradation of the ester and ketone groups via LC-MS or HPLC with UV detection (λ = 254 nm). Accelerated stability studies (40°C/75% RH) over 4–6 weeks can identify degradation products. Use FT-IR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) for ester and phthalimido groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be improved to suppress racemization during scale-up?

  • Methodological Answer : Racemization often occurs during nucleophilic substitution or esterification steps. Optimize reaction conditions by:

  • Using low-temperature (−20°C) reactions with non-polar solvents (e.g., toluene).
  • Employing chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
  • Monitoring enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral GC-MS. Pilot-scale experiments should validate robustness .

Q. What strategies address low yields in cross-coupling reactions involving this compound as a substrate?

  • Methodological Answer : Low yields may stem from steric hindrance from the phthalimido group or competing side reactions (e.g., keto-enol tautomerization). Mitigate by:

  • Activating the ketone via enolate formation using LDA or KHMDS.
  • Employing Pd-catalyzed Suzuki-Miyaura coupling with electron-deficient aryl boronic acids.
  • Screening additives (e.g., silver salts) to suppress protodehalogenation. Reaction progress should be tracked via in-situ IR spectroscopy .

Q. How can computational methods predict the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the ketone group (LUMO ≈ −1.5 eV) is prone to nucleophilic attack. Molecular docking studies (AutoDock Vina) can predict binding affinities with enzymes in catalytic asymmetric reactions. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What experimental designs reconcile conflicting data on the compound’s role in heterocycle synthesis (e.g., pyrrolidines vs. isoindoles)?

  • Methodological Answer : Divergent outcomes arise from reaction conditions. Design a DoE (Design of Experiments) approach to test variables:

  • Temperature : Higher temps (80–100°C) favor cyclization to isoindoles via phthalimide ring-opening.
  • Catalysts : Protic acids (TsOH) promote pyrrolidine formation, while Lewis acids (ZnCl₂) stabilize isoindole intermediates.
  • Solvent polarity : Polar aprotic solvents (DMF) favor intramolecular cyclization. Use LC-MS/MS to characterize competing pathways .

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